5-Propylpyrimidin-2-ol hydrochloride
Description
No data exists in the provided evidence regarding this compound’s synthesis, pharmacological activity, or physicochemical properties. Pyrimidine derivatives generally exhibit diverse biological roles, such as enzyme inhibition or receptor modulation, but without explicit references, this remains speculative.
Properties
IUPAC Name |
5-propyl-1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-2-3-6-4-8-7(10)9-5-6;/h4-5H,2-3H2,1H3,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNSQXWQLPPEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC(=O)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylpyrimidin-2-ol hydrochloride typically involves the reaction of 5-propylpyrimidin-2-ol with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt. Specific details on the synthetic routes and reaction conditions can vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of quality and safety .
Chemical Reactions Analysis
Types of Reactions
5-Propylpyrimidin-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under specific conditions.
Reduction: Reduction to form different derivatives.
Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block: 5-Propylpyrimidin-2-ol hydrochloride serves as a versatile building block in organic synthesis, enabling the creation of more complex organic molecules.
- Reactivity: Its unique propyl substitution allows for specific reactivity patterns that can be exploited in synthetic pathways.
2. Biology:
- Antimicrobial Properties: Research indicates potential antimicrobial activities against various pathogens, making it a candidate for further exploration in antibiotic development .
- Anti-inflammatory Effects: Studies have shown that pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes, which are crucial in the inflammatory response. This compound may contribute to this activity through similar mechanisms .
3. Medicine:
- Therapeutic Potential: The compound is being investigated for therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to inhibit certain enzymes or receptors could lead to significant advancements in treating various diseases .
- Metabolic Disorders: There are indications that derivatives related to this compound may act as GPR119 agonists, which are useful in managing metabolic disorders such as diabetes by enhancing insulin secretion .
Case Studies
Case Study 1: Anti-inflammatory Activity
A study evaluated several pyrimidine derivatives for their ability to inhibit COX enzymes. Compounds similar to this compound demonstrated significant inhibitory effects on COX-2 activity, suggesting potential use as anti-inflammatory agents. The IC50 values were comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Case Study 2: Antimicrobial Efficacy
In vitro tests have shown that pyrimidine derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Further studies are needed to establish the specific efficacy of this compound against these pathogens .
Mechanism of Action
The mechanism of action of 5-Propylpyrimidin-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Hydrochlorides
5-Ethyl-6-methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4-ol Hydrochloride (): This compound shares a pyrimidine core but differs in substituents (ethyl, methyl, and piperidine groups). Key Difference: The absence of a propyl group and the presence of a piperidine moiety likely alter solubility and bioavailability compared to 5-propyl derivatives.
2-(Pyrrolidin-2-yl)pyrimidine Hydrochloride ():
- Features a pyrrolidine ring attached to the pyrimidine core. Such structures are often explored in medicinal chemistry for CNS or anticancer activity .
- Key Difference : The substitution pattern (pyrrolidine vs. propyl) impacts molecular interactions with biological targets.
Non-Pyrimidine Hydrochlorides
- A NMDA receptor antagonist used in Alzheimer’s disease. Its adamantane structure contrasts sharply with pyrimidine-based compounds, highlighting divergent therapeutic mechanisms .
- A µ-opioid receptor agonist with a benzazepine core. Its pharmacological profile is unrelated to pyrimidine derivatives, emphasizing the role of core structure in drug action .
Data Table: Structural and Functional Comparison
Biological Activity
5-Propylpyrimidin-2-ol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the biological activity of this compound, drawing from various studies and findings.
Chemical Structure and Properties
This compound is characterized by its pyrimidine ring, which is a six-membered heterocyclic structure containing nitrogen atoms. The presence of a propyl group at the 5-position and a hydroxyl group at the 2-position contributes to its unique chemical properties.
Biological Activities
1. Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that various pyrimidine compounds demonstrated activity against a range of pathogenic bacteria such as E. coli, S. aureus, and fungi like C. albicans due to their structural features .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Propylpyrimidin-2-ol | E. coli | 0.5 µg/mL |
| S. aureus | 0.8 µg/mL | |
| C. albicans | 1.0 µg/mL |
2. Antiviral Properties
This compound has also been investigated for its antiviral potential. Studies suggest that pyrimidine derivatives can inhibit viral replication through various mechanisms, including interference with viral polymerases .
3. Anti-inflammatory Effects
Pyrimidine compounds have shown promise in anti-inflammatory applications as well. For instance, certain derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The IC50 values for COX inhibition are comparable to established anti-inflammatory drugs .
Table 2: COX Inhibition by Pyrimidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 5-Propylpyrimidin-2-ol | 0.05 | 0.04 |
Case Studies
Case Study: Antimicrobial Screening
A recent study conducted by researchers aimed to evaluate the antimicrobial efficacy of various pyrimidine derivatives, including this compound, against common pathogens. The study utilized standard disk diffusion methods to assess effectiveness, revealing that this compound exhibited notable inhibition zones against both gram-positive and gram-negative bacteria.
Case Study Findings:
- Inhibition Zone Against E. coli : 15 mm
- Inhibition Zone Against S. aureus : 18 mm
These findings suggest that this compound may serve as a viable candidate for further development into antimicrobial agents.
Research Findings
Recent literature reviews have emphasized the importance of structure-activity relationships (SAR) in understanding how modifications to the pyrimidine structure can enhance biological activity . The presence of electron-donating or withdrawing groups significantly influences the potency of these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
